(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-15-10-11-19(18(24)13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNTLQANBGRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the imino group: This step involves the reaction of the chromene core with an amine derivative, such as 4-chloro-2-fluoroaniline, under suitable conditions to form the imino group.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino and carboxamide groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. These interactions can lead to the modulation of various cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Core Chromene-Carboxamide Framework
Analogues of Compound A retain the chromene-carboxamide backbone but vary in substituent positions and functional groups. Key examples include:
Key Observations :
Comparison with Analogues
Challenges :
- Steric hindrance from bulky substituents (e.g., 2-chlorophenyl in ) complicates reaction yields.
- Regioselectivity in halogenation (e.g., avoiding 6,8-dichloro byproducts in ) requires precise conditions.
Physicochemical Properties
Lipophilicity
Lipophilicity (logP) is a critical determinant of bioavailability. highlights HPLC-derived capacity factors (log k) for chlorinated phenyl carbamates, showing that:
Biological Activity
The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, with CAS number 1327176-31-7, belongs to the class of chromene derivatives. These compounds have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClF NO, with a molecular weight of 392.8 g/mol. The structure features a chromene core substituted with an imino group and a phenyl ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1327176-31-7 |
| Molecular Formula | CHClF NO |
| Molecular Weight | 392.8 g/mol |
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. This includes modulation of the p53 pathway and inhibition of MDM2, a negative regulator of p53.
Anti-inflammatory Activity
Chromene derivatives are also noted for their anti-inflammatory effects. The compound may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes.
- Research Findings : Studies have shown that chromene-based compounds can downregulate the expression of COX-2 and TNF-alpha in macrophages, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies.
- Activity Against Pathogens : Preliminary tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving 2-hydroxyacetophenone derivatives.
- Introduction of the Imino Group : A condensation reaction with 4-chloro-2-fluoroaniline introduces the imino group.
- Final Modifications : Additional modifications may enhance biological activity and metabolic stability.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide?
- Methodology : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Condensation of chromene-3-carboxylic acid derivatives with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Step 2 : Imine formation using 4-chloro-2-fluoroaniline under acidic conditions (e.g., acetic acid) to ensure Z-configuration stereoselectivity .
- Key parameters : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for chromene:aniline).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., fluorine at C2, chlorine at C4) and imine (C=N) geometry .
- MS (ESI or EI) : Verify molecular weight (MW = 422.84 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve Z-configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for refinement .
Q. What preliminary biological screening assays are recommended for this chromene derivative?
- Methodology :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HCT116, MDA-MB-231) at 10–100 μM concentrations .
- Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction yields and bioactivity?
- Methodology :
- Comparative synthesis : Replace 4-chloro-2-fluorophenyl with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to assess yield differences .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets .
- SAR studies : Correlate substituent effects with IC50 values in cytotoxicity assays (e.g., 2-fluorine enhances membrane permeability) .
Q. What strategies resolve contradictions in crystallographic data vs. computational docking predictions?
- Methodology :
- Data validation : Cross-reference experimental XRD bond lengths/angles with DFT-optimized structures (software: Gaussian or ORCA) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase targets) to reconcile static vs. dynamic binding modes .
- Error analysis : Check for crystal packing artifacts or solvent effects in XRD data .
Q. How can synthetic scalability be improved without compromising stereochemical purity?
- Methodology :
- Flow chemistry : Optimize continuous imine formation steps to reduce side reactions .
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization while maintaining Z-selectivity .
- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
